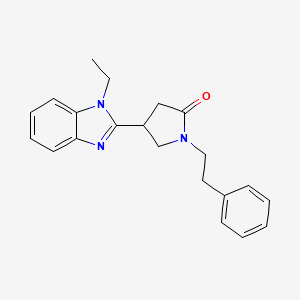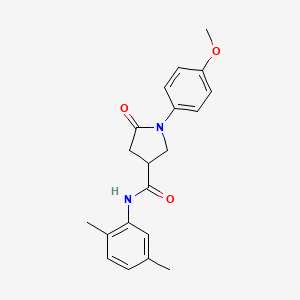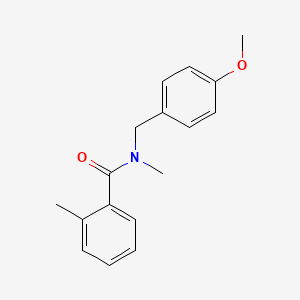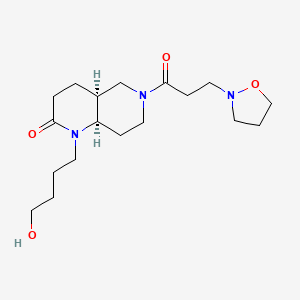
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone, also known as EBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicine. EBP is a small molecule that has been shown to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.
Mecanismo De Acción
The exact mechanism of action of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone is not fully understood. However, it is believed that 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone exerts its biological effects by binding to specific proteins and enzymes in cells. For example, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has been shown to bind to the enzyme SIRT1, which plays a role in regulating cellular metabolism and aging. By binding to SIRT1, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone may be able to modulate cellular metabolism and promote cell survival.
Biochemical and Physiological Effects:
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has been shown to have neuroprotective effects by reducing oxidative stress and promoting the survival of neurons. 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has also been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone in lab experiments is its small size and low molecular weight, which allows it to easily penetrate cell membranes and interact with intracellular proteins. Additionally, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of using 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone. One area of interest is the development of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone analogs with improved solubility and bioavailability. Another area of interest is the investigation of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone and its potential interactions with other proteins and enzymes in cells.
Métodos De Síntesis
The synthesis of 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone involves a series of chemical reactions that result in the formation of the final product. The most commonly used method for synthesizing 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone is the one-pot synthesis method, which involves the reaction of 2-phenylethylamine, benzaldehyde, and ethyl 2-bromoacetate in the presence of a palladium catalyst. The reaction is carried out under mild conditions and takes approximately 24 hours to complete. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has been extensively studied for its potential applications in medicine. It has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-(2-phenylethyl)-2-pyrrolidinone has been shown to have anti-viral effects against the hepatitis C virus and the Zika virus.
Propiedades
IUPAC Name |
4-(1-ethylbenzimidazol-2-yl)-1-(2-phenylethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-2-24-19-11-7-6-10-18(19)22-21(24)17-14-20(25)23(15-17)13-12-16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWATDXISGNHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-hydroxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5483213.png)
![N-(3-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5483226.png)
![1-(4-butoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5483230.png)
![4-{1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5483237.png)
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-cyclopentylacetamide](/img/structure/B5483244.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5483247.png)
![1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483256.png)
![(3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5483272.png)

![3-[({6-[(dimethylamino)carbonyl]-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B5483291.png)
![N,N,4-trimethyl-3-(2-oxo-2-{[2-(4H-1,2,4-triazol-4-yl)ethyl]amino}ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5483306.png)

![1-(2,3-dimethylphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B5483315.png)